molecular formula C11H14N2O2S B14167195 Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester CAS No. 77152-98-8

Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester

Cat. No.: B14167195
CAS No.: 77152-98-8
M. Wt: 238.31 g/mol
InChI Key: QHEDAKTWMKKBTE-UHFFFAOYSA-N
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Description

Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester is a chemical compound with the molecular formula C₁₁H₁₄N₂O₂S and a molecular weight of 238.306 g/mol . This compound is part of the carbamate family, which are esters of carbamic acid. Carbamates are known for their wide range of applications in various fields, including agriculture, medicine, and industry.

Preparation Methods

The synthesis of carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester can be achieved through several methods. One common approach involves the reaction of benzyl alcohol with [2-(thiocarbamoyl)ethyl]amine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography .

Industrial production methods often involve the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method allows for high purity of the final product through simple filtration.

Chemical Reactions Analysis

Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups, leading to a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, resulting in increased levels of acetylcholine in the nervous system .

Comparison with Similar Compounds

Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other carbamates.

Properties

CAS No.

77152-98-8

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

benzyl N-(3-amino-3-sulfanylidenepropyl)carbamate

InChI

InChI=1S/C11H14N2O2S/c12-10(16)6-7-13-11(14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,12,16)(H,13,14)

InChI Key

QHEDAKTWMKKBTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(=S)N

Origin of Product

United States

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